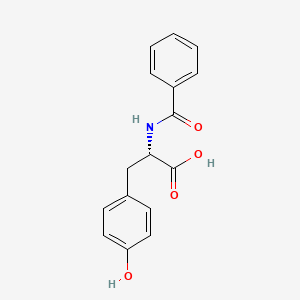

N-Benzoyl-L-tyrosine

Description

Historical Trajectory of N-Benzoyl-L-Tyrosine in Enzymological Investigations

The historical significance of this compound in enzymology is closely tied to the study of proteolytic enzymes, particularly serine proteases like chymotrypsin (B1334515). Early investigations into the mechanism of action of these enzymes required the development of specific and measurable substrates. This compound and its derivatives emerged as key tools in this endeavor. For instance, studies dating back to the mid-20th century utilized this compound derivatives to probe the catalytic activity of chymotrypsin and understand its substrate specificity. The development of assays employing these compounds allowed for quantitative measurements of enzyme activity, paving the way for detailed kinetic analyses.

Fundamental Role of this compound and its Derivatives in Mechanistic Enzymology

This compound and its derivatives, such as this compound ethyl ester (BTEE) and this compound p-nitroanilide (BTPNA), have been instrumental in elucidating the mechanisms of action of proteases. These compounds serve as chromogenic or fluorogenic substrates, meaning their hydrolysis by an enzyme results in a detectable change, typically in absorbance or fluorescence, that can be continuously monitored. ontosight.aiontosight.aiacs.orgnih.gov

For example, BTEE is a widely used synthetic substrate for assessing chymotrypsin activity. ontosight.aiontosight.aisigmaaldrich.comscientificlabs.co.uk Chymotrypsin hydrolyzes the ester bond in BTEE, yielding this compound and ethanol (B145695). ontosight.ai The rate of this hydrolysis can be measured spectrophotometrically, allowing for the determination of kinetic parameters such as K_m and k_cat. acs.orgnih.govnih.gov This provides crucial information about the enzyme's affinity for the substrate and its catalytic efficiency. Similarly, BTPNA is employed as a substrate to characterize serine carboxypeptidases and various proteases. sigmaaldrich.comchemimpex.com Its hydrolysis by chymotrypsin has been studied extensively, providing data on enzyme kinetics and the influence of environmental factors. acs.orgnih.govconicet.gov.arnih.gov

Studies using these derivatives have contributed significantly to the understanding of the acyl-enzyme intermediate mechanism proposed for serine proteases. annualreviews.org By analyzing the kinetics of hydrolysis of these substrates, researchers have gained insights into the individual steps of the catalytic process, including acylation and deacylation. The resistance of certain derivatives, like BTEE, to hydrolysis by other proteases such as trypsin, highlights their specificity and value in selectively assaying chymotrypsin activity. sigmaaldrich.comscientificlabs.co.uksmolecule.com

Here is a table summarizing kinetic parameters for the hydrolysis of a this compound derivative by certain enzymes:

| Enzyme | Substrate | Apparent K_m (mM) | k_cat (s⁻¹) |

| alpha-Chymotrypsin | BzTyrSBzl | 0.02 | 37 |

| Subtilisin BPN' | BzTyrSBzl | 7 | 126 |

| alpha-Chymotrypsin | BzTyrOEt | 2.6 | 43 |

Note: Data compiled from reference researchgate.net for illustrative purposes in enzymological investigations.

Overview of Advanced Research Applications in Medicinal Chemistry and Biotechnology

Beyond fundamental enzymology, this compound and its derivatives find applications in advanced research in medicinal chemistry and biotechnology. In medicinal chemistry, these compounds serve as scaffolds for the design of enzyme inhibitors. By understanding how enzymes interact with this compound-based substrates, researchers can design molecules that bind tightly to the enzyme's active site, thereby inhibiting its activity. This is particularly relevant in the development of drugs targeting proteases involved in various pathological processes. ontosight.aichemimpex.com The tyrosine moiety within the structure also suggests potential for exploring derivatives with antioxidant properties. smolecule.com

In biotechnology, this compound derivatives are utilized in enzyme assays for screening and characterization purposes. ontosight.aiontosight.aismolecule.com They are valuable tools in the development of immobilized enzyme systems and in the study of enzymatic reactions in various media, including reverse micelles, which can act as nanoreactors. acs.orgnih.govconicet.gov.ar The ability to easily monitor the enzymatic hydrolysis of chromogenic or fluorogenic this compound derivatives makes them suitable for high-throughput screening applications in drug discovery and enzyme engineering. ontosight.ai Furthermore, the compound and its amide form have been explored as intermediates in organic synthesis and in the development of diagnostic tools. chemimpex.comsmolecule.comchemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUUDPTUEOKITK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180357 | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-23-6 | |

| Record name | N-Benzoyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Production of N Benzoyl L Tyrosine and Its Analogs

Established Synthetic Pathways for N-Benzoyl-L-Tyrosine Esters

The ethyl and thiobenzyl esters of this compound are significant substrates in biochemical assays. Their synthesis involves specific chemical strategies to achieve high purity and yield.

Synthesis of this compound Ethyl Ester (BTEE)

This compound ethyl ester (BTEE) is a widely recognized substrate for the enzyme chymotrypsin (B1334515). evitachem.com Its synthesis is a fundamental procedure in bio-organic chemistry. A common approach involves the esterification of this compound. This can be achieved through a Fischer esterification, where L-tyrosine is first N-benzoylated and then esterified using ethanol (B145695) in the presence of a strong acid catalyst.

Alternatively, a two-step procedure can be employed starting from the commercially available L-tyrosine. The amino group is first protected by benzoylation, often using benzoyl chloride in a basic aqueous solution. The resulting this compound is then esterified. A general method for the synthesis of N-benzoyl amino esters involves the reaction of the N-benzoyl amino acid with an alcohol, like ethanol, in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or with trimethylsilyl (B98337) chloride in the alcohol as both reagent and solvent. sigmaaldrich.com

Table 1: Key Reagents in the Synthesis of this compound Ethyl Ester (BTEE)

| Reactant/Reagent | Role in Synthesis |

| L-Tyrosine | Starting amino acid |

| Benzoyl Chloride | Benzoylating agent for the amino group |

| Sodium Hydroxide | Base for the N-benzoylation step |

| Ethanol | Esterifying agent |

| Sulfuric Acid / Thionyl Chloride | Acid catalyst for esterification |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent for esterification |

Preparation of this compound Thiobenzyl Ester (BzTyrSBzl)

This compound thiobenzyl ester (BzTyrSBzl) serves as a valuable substrate for various serine proteases. A method for its synthesis in good yield has been developed. nih.gov This preparation is crucial for creating chromogenic substrates useful in screening for protease-deficient mutants. The synthesis involves the reaction of this compound with benzyl (B1604629) mercaptan. To facilitate the formation of the thioester bond, a coupling agent is typically employed.

The general principle of thioester synthesis from a carboxylic acid and a thiol involves the activation of the carboxyl group. This can be achieved using carbodiimides, similar to ester synthesis. The activated carboxylic acid then readily reacts with the thiol to form the thioester.

Diversification of this compound Derivatives for Research Applications

The core structure of this compound can be chemically modified to create a range of derivatives with specific functionalities, enabling their use in diverse research applications.

Chemical Synthesis of this compound p-nitroanilide (Bz-Tyr-pNA)

This compound p-nitroanilide (Bz-Tyr-pNA) is a chromogenic substrate widely used for assaying chymotrypsin activity. researchgate.net Its synthesis involves the formation of an amide bond between the carboxyl group of this compound and the amino group of p-nitroaniline.

The synthesis typically involves activating the carboxylic acid of this compound, which can be accomplished using various coupling reagents. Common methods include the use of carbodiimides like DCC or the formation of an active ester intermediate. The activated this compound is then reacted with p-nitroaniline to yield the desired product. The synthesis often requires anhydrous conditions to prevent hydrolysis of the activated intermediates.

Table 2: General Steps for the Synthesis of this compound p-nitroanilide (Bz-Tyr-pNA)

| Step | Description | Key Reagents |

| 1. N-Benzoylation | Protection of the amino group of L-tyrosine. | L-Tyrosine, Benzoyl Chloride, Base |

| 2. Carboxyl Activation | Activation of the carboxylic acid of this compound. | This compound, Coupling Agent (e.g., DCC) |

| 3. Amidation | Reaction of the activated acid with p-nitroaniline. | Activated this compound, p-Nitroaniline |

Multi-Step Synthesis of N-Benzoyl-L-Tyrosyl-di-n-propylamine and Related Amides

A multi-step synthesis for N-Benzoyl-L-tyrosyl-di-n-propylamine has been developed, primarily for its use as an intermediate in the preparation of the drug tiropramide (B1683179) hydrochloride. google.com The synthesis begins with the reaction of L-tyrosine and benzoyl chloride in an inorganic alkali aqueous solution to produce O,N-(dibenzoyl)-L-tyrosine. This intermediate is then reacted with triethylamine (B128534) and ethyl chloroformate, followed by the addition of di-n-propylamine, to form O,N-(dibenzoyl)-L-tyrosyl-di-n-propylamine. In the final step, the benzoyl group on the phenolic oxygen is selectively removed under alkaline conditions in an alcohol solution, followed by acidification to yield the final product, N-Benzoyl-L-tyrosyl-di-n-propylamine. google.com

A related patent describes the synthesis of other O-tertiary amino-alkyl-N-benzoyl tyrosil amides. google.com For instance, N-benzoyl-DL-tyrosil-di-n-propylamide can be reacted with sodium methylate and 2-diethylamino-ethyl-chloride in toluene (B28343) to yield the corresponding O-alkylated product. google.com

Coupling Reactions for N-Benzoyl-Amino Acid Hydrazide Systems

N-Benzoyl-amino acid hydrazides are important intermediates in peptide chemistry and can be used as precursors for various heterocyclic compounds. The synthesis of these hydrazides can be achieved through the coupling of N-protected amino acids with benzoic acid hydrazide.

A common method involves the use of a coupling reagent such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) in the presence of a base like triethylamine. mdpi.comnih.gov For example, N-Boc-protected L-tyrosine can be reacted with benzoic acid hydrazide using HATU to produce N-Boc-L-tyrosyl-(N'-benzoyl) hydrazide in high yield. mdpi.comnih.gov The Boc protecting group can then be removed using acidic conditions to yield the final amino acid hydrazide derivative. mdpi.comnih.gov

Chemoenzymatic Synthesis of this compound Peptides

The chemoenzymatic approach to peptide synthesis combines chemical and enzymatic methods to leverage the high stereoselectivity and mild reaction conditions of biocatalysts. This methodology is particularly advantageous for the synthesis of this compound peptides, where enzymes like α-chymotrypsin can effectively catalyze peptide bond formation.

Immobilized α-Chymotrypsin Catalysis in Dipeptide Synthesis (e.g., this compound-L-argininamide)

The synthesis of the dipeptide this compound-L-argininamide, a precursor to the neuropeptide kyotorphin, serves as a significant example of immobilized α-chymotrypsin catalysis. In this kinetically controlled synthesis, this compound ethyl ester acts as the acyl donor and L-argininamide serves as the nucleophile. nih.govresearchgate.net The enzyme, immobilized on a support such as activated agarose, facilitates the peptide bond formation. nih.gov

This method has demonstrated high conversion yields, reaching up to 85%, showcasing the efficiency of the immobilized enzyme in a sequential batch reactor operation. nih.gov The use of an immobilized biocatalyst is crucial as it allows for easy separation from the product, enzyme reuse, and continuous operation, which are significant advantages in industrial applications. nih.govmdpi.com After several batches, the enzyme can be reactivated, further enhancing the process's economic viability. nih.gov The reaction competes with the hydrolysis of both the ester substrate and the dipeptide product, making the optimization of reaction conditions critical for maximizing the synthesis yield. researchgate.net

Optimization of Cosolvent Media for Enzymatic Peptide Synthesis

The choice of solvent is a critical parameter in the chemoenzymatic synthesis of peptides, as it influences enzyme stability, activity, and substrate solubility. nih.govnih.gov In the synthesis of this compound-L-argininamide using immobilized α-chymotrypsin, various polar organic solvents have been investigated to optimize the reaction medium. A comparative study of ethanol, diglyme (B29089), and acetonitrile (B52724) revealed a significant impact of the cosolvent on the dipeptide yield. nih.govresearchgate.net

Ethanol was identified as the solvent in which the stability of the immobilized α-chymotrypsin was highest. nih.gov Both ethanol and diglyme at 90% (v/v) concentration resulted in high and similar product yields of approximately 90%. researchgate.net In contrast, the use of acetonitrile under the same conditions led to a drastically lower yield of less than 10%. researchgate.net The increased concentration of organic cosolvents generally leads to higher peptide yields. nih.gov The use of water-miscible organic solvents is particularly advantageous as it increases the solubility of both substrates and products, facilitating a continuous operation. nih.gov

Interactive Data Table: Effect of Cosolvent on the Yield of this compound-L-argininamide

| Cosolvent (90% v/v) | Dipeptide Yield (%) | Reference |

| Ethanol | ~90 | researchgate.net |

| Diglyme | ~90 | researchgate.net |

| Acetonitrile | <10 | researchgate.net |

Methodological Advancements in Yield and Purity Enhancement for this compound Intermediates

Advancements in synthetic methodologies have been crucial in overcoming challenges related to low yield and purity of this compound intermediates. A notable development is a two-step synthesis process for producing N-benzoyl-L-tyrosyl-di-n-propylamine, an intermediate for the drug tiropramide hydrochloride. google.com This method reports a final product yield of 90% with a purity exceeding 99.2%. google.com

The first step of this improved synthesis involves the reaction of L-tyrosine and benzoyl chloride in an inorganic alkali aqueous solution, followed by crystallization in an acetone-water solution to yield O,N-(2-benzoyl)-L-tyrosine. google.com The second step involves the synthesis of O,N-(2-benzoyl)-L-tyrosyl-diisopropylamine from the previously formed intermediate, triethylamine, ethyl chloroformate, and isopropamide (B1672277) in the presence of ethyl acetate (B1210297). google.com

Finally, the benzoyl group on the oxygen is removed under alkaline conditions in an alcohol, followed by an acid adjustment in an alcohol aqueous solution to obtain the final product, N-benzoyl-L-tyrosyl-di-n-propylamine. google.com This process demonstrates a significant improvement in both the yield and purity of the this compound intermediate. google.com

Enzymological Research Applications and Kinetic Characterization

N-Benzoyl-L-Tyrosine Esters as Serine Protease Substrates

Esters of this compound are well-established substrates for a variety of serine proteases, particularly those with a preference for aromatic amino acid residues in their active site.

Substrate Utilization by α-Chymotrypsin and Related Proteases

α-Chymotrypsin (EC 3.4.21.1), a well-characterized serine protease, readily hydrolyzes this compound ethyl ester (BTEE) diva-portal.orgsigmaaldrich.com. This hydrolysis yields this compound and ethanol (B145695) diva-portal.org. The reaction can be monitored spectrophotometrically, although the product, this compound, has a similar absorption spectrum to the substrate, BTEE, requiring techniques that measure the difference in absorbance between two wavelengths diva-portal.org.

Synthetic peptides designed to mimic the active site of α-chymotrypsin have also been shown to hydrolyze the ester group in this compound ethyl ester with kinetic parameters comparable to those of native α-chymotrypsin nih.gov.

Influence of Solvent Composition (e.g., DMSO-Water Mixtures) on Enzymatic Activity

The composition of the reaction medium can significantly impact the enzymatic activity of serine proteases acting on this compound esters. For instance, in homogeneous mixtures of dimethyl sulfoxide (B87167) (DMSO) and water, DMSO plays a role in solubilizing substrates like this compound p-nitroanilide, which is poorly soluble in water nih.govconicet.gov.ar. However, high concentrations of DMSO can lead to the inactivation of α-chymotrypsin nih.govconicet.gov.ar. Studies have shown that α-chymotrypsin dissolved in a 20% molar ratio of DMSO-water mixture does not exhibit enzymatic activity nih.govconicet.gov.ar.

The activity and enantiospecificity of α-chymotrypsin in organic solvents with varying water content have been investigated using substrates like DL-tyrosine ethyl ester. High enantiospecificity is generally observed at low water contents oup.com.

Hydrolysis Kinetics in Microheterogeneous Systems (e.g., Reverse Micelles)

Microheterogeneous systems like reverse micelles (RMs) can serve as nanoreactors for enzymatic reactions, providing a unique microenvironment nih.govconicet.gov.ar. The enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin has been studied in DMSO-water/AOT/n-heptane reverse micelles nih.govconicet.gov.ar. In these systems, the Michaelis-Menten mechanism remains valid, and the reaction occurs at the RM interface nih.govconicet.gov.ar. Interestingly, the enzyme encapsulated within RMs shows catalytic effects with similar kcat/KM values across different DMSO compositions, suggesting that DMSO molecules are located away from the RM interface nih.govconicet.gov.ar.

Studies using other substrates like acetyl-L-tryptophan-p-nitrophenyl ester and p-nitrophenyl acetate (B1210297) in reverse micelles formed by sodium bis(2-ethylhexyl)sulfosuccinate (AOT) in isooctane (B107328) have shown that the acylation rate constant (k₂) is significantly lower in reverse micelles compared to bulk water nih.gov. However, the deacylation rate constant (k₃) and the turnover number (kcat) are not substantially changed nih.gov. This indicates that deacylation remains the rate-limiting step in reverse micelles under the studied experimental conditions nih.gov.

Effect of Molecular Anchoring Agents (e.g., β-Cyclodextrin) on Catalytic Efficiency

Molecular anchoring agents like cyclodextrins can influence the solubility and presentation of substrates to enzymes, thereby affecting catalytic efficiency. This compound ethyl ester (BTEE), which is a substrate for α-chymotrypsin, can be solubilized by β-cyclodextrin at a molar ratio of 1.0:2.0 researchgate.net. The resulting water-soluble BTEE-β-cyclodextrin complex serves as an excellent substrate for α-chymotrypsin researchgate.net. The rate of hydrolysis of this complex is comparable to that of the substrate in Triton X-100 micelles and higher than that of the methanol-solubilized substrate researchgate.net. The specificity constant (kcat/KM) is higher for the BTEE-β-cyclodextrin complex compared to methanol (B129727) and Triton X-100 solubilized substrates researchgate.nettandfonline.com. However, the enthalpy of activation is increased for substrates anchored in Triton X-100 and β-cyclodextrin researchgate.nettandfonline.com.

Beta-cyclodextrins, particularly methyl-beta-cyclodextrin (MβCD), have also been investigated for their potential to stabilize α-chymotrypsin during encapsulation in PLGA microspheres, which can impact enzyme activity and release nih.gov.

This compound Amides in Protease and Peptidase Assays

This compound amide derivatives are widely employed as chromogenic or fluorogenic substrates in enzyme assays. The hydrolysis of these substrates by proteolytic enzymes releases a detectable molecule, such as p-nitroaniline, which can be quantified spectrophotometrically, allowing for continuous monitoring of enzyme activity.

Application of this compound p-nitroanilide (Bz-Tyr-pNA) for Serine Carboxypeptidase Identification

This compound p-nitroanilide (Bz-Tyr-pNA) is a well-established synthetic substrate utilized for the identification, differentiation, and characterization of serine carboxypeptidases and various other proteases. sigmaaldrich.comcymitquimica.comkrackeler.comscientificlabs.co.ukdv-expert.orgscbt.com Its hydrolysis by these enzymes releases the chromogenic p-nitroaniline moiety, which absorbs light at 405 nm, facilitating spectrophotometric activity measurements. koreascience.krtandfonline.comtandfonline.com This substrate is particularly useful for enzymes that exhibit a preference for hydrophobic amino acids, such as tyrosine, at the carboxyl terminus of a peptide chain. tandfonline.comtandfonline.com Studies have demonstrated the application of Bz-Tyr-pNA in characterizing carboxypeptidase activity in various biological samples, including crude extracts. tandfonline.comtandfonline.com

Comparative Hydrolysis Studies with N-Acetyl- and this compound p-nitroanilides

Comparative studies examining the enzymatic hydrolysis of N-acetyl-L-tyrosine p-nitroanilide and this compound p-nitroanilide have provided valuable information regarding the substrate specificity of proteases, notably α-chymotrypsin. pnas.orgnih.gov These investigations explore how the nature of the N-acyl group (acetyl versus benzoyl) influences the enzyme-substrate interaction and the subsequent catalytic efficiency. Kinetic parameters derived from such comparative hydrolysis studies, including kcat and Km, can reveal the impact of the acyl moiety on substrate binding and turnover rate, contributing to a deeper understanding of the enzyme's active site characteristics and catalytic mechanism. pnas.org

Mechanistic Insights into Enzyme-Substrate Recognition

The study of this compound derivatives as substrates and inhibitors has been instrumental in elucidating the intricate mechanisms of enzyme-substrate recognition in proteases.

Identification of Secondary Hydrophobic Binding Pockets in Proteases

Research utilizing this compound derivatives, such as this compound thiobenzyl ester (BzTyrSBzl), has contributed to the identification and characterization of secondary hydrophobic binding pockets in proteases like alpha-chymotrypsin. nih.govresearchgate.netcapes.gov.br These pockets, distinct from the primary substrate-binding site, can accommodate specific structural features of the substrate or inhibitor, influencing binding affinity and catalytic activity. Studies involving BzTyrSBzl hydrolysis by α-chymotrypsin, coupled with investigations using inhibitors like indole, have provided evidence for the existence and composition of these secondary sites, suggesting they are formed by specific amino acid residues adjacent to the active site serine. nih.govresearchgate.netcapes.gov.br

Pharmacological and Biological Research Investigations of N Benzoyl L Tyrosine Derivatives

Modulation of Receptor Activity by N-Benzoyl-L-Tyrosine Analogs

A significant area of research has been the ability of this compound analogs to modulate the activity of nuclear receptors, particularly PPARγ.

A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective PPARγ agonists. acs.orgnih.govacs.org Through in vitro PPARγ binding and functional assays, compounds like (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid (also referred to as compound 2 or 20 in some studies, and known as Farglitazar) were identified as potent and selective PPARγ agonists. acs.orgnih.govacs.orgnih.govcapes.gov.brwikipedia.org These compounds have demonstrated potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. acs.orgnih.gov Other potent and selective PPARγ agonists in this series include (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl}propionic acid (compound 18 or GW 1929) and 3-{4-[2-(benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propanoic acid (compound 19 or 1). acs.orgnih.govnih.gov

Extensive structure-activity relationship studies have been conducted on N-(2-benzoylphenyl)-L-tyrosine derivatives to understand the structural requirements for PPARγ binding and functional activity. acs.orgnih.govacs.orgnih.govcapes.gov.brnih.gov SAR studies around the phenyl alkyl ether moiety have been pursued using both classical medicinal chemistry and solid-phase chemistry approaches. acs.orgnih.govcapes.gov.br These studies have provided valuable insight into the requirements for PPARγ binding, functional activity, selectivity, and aqueous solubility. acs.orgnih.gov For instance, replacement of the phenyl ring of the phenyloxazole moiety in certain derivatives with a 4-pyridyl group or a 4-methylpiperazine group yielded potent and selective PPARγ agonists with improved aqueous solubility. acs.orgnih.govcapes.gov.br

SAR studies have also focused on the optimization of the N-aryl substituent, specifically the N-2-benzoylphenyl moiety. nih.govaacrjournals.org Modest changes in this moiety are generally tolerated. nih.gov Bioisosteric replacement of one of the two phenyl rings of the N-2-benzoylphenyl moiety has shown promising results. nih.gov However, the addition of substituents to this moiety generally led to compounds with reduced activity in cell-based functional assays for PPARγ activity, although binding affinity to PPARγ might be maintained. nih.gov A notable finding from these studies is a set of anthranilic acid esters where the phenyl ring in the 2-benzoyl group is replaced by an alkoxy group. nih.gov For example, (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (compound 63) demonstrated high binding affinity for the human PPARγ ligand binding domain and potent activity in an in vitro murine lipogenesis functional assay. nih.gov

Enzyme Modulation in Cellular and Biochemical Pathways

Beyond receptor modulation, this compound and its derivatives have been implicated in modulating enzyme activity, particularly proteases.

This compound ethyl ester (BTEE) is a known substrate for certain serine proteases, such as alpha-chymotrypsin. nih.govrsc.orgnih.govresearchgate.netmedchemexpress.comahajournals.org Its hydrolysis by these enzymes is utilized in assays to measure protease activity or inhibition. nih.govnih.govresearchgate.net this compound thiobenzyl ester (BzTyrSBzl) has also been developed as a chromogenic substrate for serine proteases like alpha-chymotrypsin and subtilisin BPN'. nih.govresearchgate.netcapes.gov.br Studies using BTEE have explored its effects on cellular processes involving protease activity.

Research suggests that this compound ethyl ester (BTEE) can modulate the production of inflammatory mediators. aai.org Studies have shown that BTEE can inhibit NF-κB DNA binding activity. aai.org NF-κB is a key transcription factor involved in the expression of numerous genes encoding inflammatory cytokines, including TNF-α and IL-1β. aai.org While the exact mechanism by which BTEE blocks NF-κB binding activity is not fully understood, it has been suggested that it may involve the inhibition of the protease responsible for the degradation of IκB-α, an inhibitor protein that sequesters NF-κB in the cytoplasm. aai.org By preventing the degradation of IκB-α, BTEE can reduce the activation and nuclear translocation of NF-κB, thereby inhibiting the production of inflammatory mediators like TNF-α. aai.org This indicates a role for this compound derivatives in modulating inflammatory responses through protease-dependent pathways affecting NF-κB activity.

Data Tables

| Compound Name | PPARγ pKi | PPARγ pEC50 | Notes |

| (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid (Compound 2/20/Farglitazar) | 8.94 acs.orgnih.govcapes.gov.br | 9.47 acs.orgnih.govcapes.gov.br | Potent and selective PPARγ agonist. acs.orgnih.govacs.orgnih.govcapes.gov.br |

| (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl}propionic acid (Compound 16) | 8.85 capes.gov.br | 8.74 capes.gov.br | Potent and selective PPARγ agonist with increased solubility. capes.gov.br |

| (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (Compound 63) | 8.43 nih.gov | 9.21 nih.gov | High binding affinity and potent functional activity in murine lipogenesis assay. nih.gov |

| (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl}propionic acid (Compound 18/GW 1929) | Not specified | Not specified | Potent and selective PPARγ agonist. acs.orgnih.gov |

| 3-{4-[2-(benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propanoic acid (Compound 19/1) | Not specified | Not specified | Potent and selective PPARγ agonist. acs.orgnih.gov |

Note: pKi and pEC50 values are derived from specific assay conditions described in the cited literature.

Exploration of Tyrosinase Inhibitory Activities of Benzoyl Tyrosine-Related Structures

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production. Inhibitors of tyrosinase are of interest for their potential applications in treating hyperpigmentation disorders and in the cosmetics industry. Research has investigated the tyrosinase inhibitory potential of various compounds containing benzoyl and tyrosine-related structures.

Studies have shown that certain benzoyl-substituted compounds exhibit potent inhibitory activity against tyrosinase. For instance, a compound with a 5-benzoyl substituent on a 2-mercaptobenzimidazole (B194830) scaffold demonstrated potent inhibition of tyrosinase, with IC₅₀ values of 0.01 µM for L-tyrosine and 0.02 µM for L-DOPA substrates nih.gov. Structure-activity relationship studies for this series indicated that substitution at the 5-position significantly impacted activity, with electron-withdrawing groups generally showing better inhibitory effects nih.gov.

Another investigation into substituted benzyl-triazole derivatives revealed that a compound bearing a benzyl (B1604629) substitution exhibited potent inhibitory activity against tyrosinase, with IC₅₀ values of 0.11 µM for L-tyrosine and 0.17 µM for L-DOPA nih.gov. Hydroquinone-benzoyl ester analogs have also been synthesized and evaluated for their tyrosinase inhibitory activity, with some compounds showing potency in the sub-micromolar range against mushroom tyrosinase uni.lu. For example, one such compound demonstrated an IC₅₀ of 0.18 ± 0.06 μM uni.lu.

Research on benzoyl and cinnamoyl piperazine/piperidine amides has also explored their tyrosinase inhibitory potential academicoa.comgoogle.com. While cinnamoyl compounds were generally slightly less potent than their corresponding benzoyl analogs in one study, exceptions were observed academicoa.com. These studies contribute to the understanding of structure-activity relationships within this class of compounds for tyrosinase inhibition academicoa.comgoogle.com.

The mechanism of tyrosinase inhibition by benzoyl-related structures can vary, with studies reporting competitive, non-competitive, and mixed-type inhibition depending on the specific compound and experimental conditions uni.luuni.luwikipedia.orgsigmaaldrich.com.

Below is a table summarizing some reported tyrosinase inhibitory activities of benzoyl-related compounds:

| Compound Type | Structural Feature | Substrate | IC₅₀ (µM) | Citation |

| 2-mercaptobenzimidazole analog | 5-benzoyl substituent | L-tyrosine | 0.01 | nih.gov |

| 2-mercaptobenzimidazole analog | 5-benzoyl substituent | L-DOPA | 0.02 | nih.gov |

| Substituted benzyl-triazole derivative | Benzyl substitution | L-tyrosine | 0.11 | nih.gov |

| Substituted benzyl-triazole derivative | Benzyl substitution | L-DOPA | 0.17 | nih.gov |

| Hydroquinone–benzoyl ester analog | (Specific compound 3b) | mTyr | 0.18 ± 0.06 | uni.lu |

| Aryl phenoxy methyl triazole conjugated with thiosemicarbazide (B42300) derivative | (Specific compound with IC50 0.11 µM) | L-tyrosine | 0.11 | sigmaaldrich.com |

| Aryl phenoxy methyl triazole conjugated with thiosemicarbazide derivative | (Specific compound with IC50 0.14 µM) | L-DOPA | 0.14 | sigmaaldrich.com |

Investigations into Potential Anti-viral Activities (e.g., Anti-HBV Polymerase Inhibition)

Investigations into the antiviral activities of this compound derivatives have included exploring their effects against viruses such as Hepatitis B virus (HBV). While this compound itself may not be the primary focus, derivatives incorporating this structure have shown promise.

One specific derivative, N-[N-(3-trifluoromethylbenzoyl)-L-tyrosyl]-L-Phenylalaninol, has demonstrated anti-HBV action fishersci.ca. Preliminary studies on the mechanism of this compound indicated its ability to inhibit intracellular HBV pregenomic RNA (pgRNA) and the reverse transcriptase (RT) activity of the HBV polymerase fishersci.ca. The HBV polymerase is a crucial enzyme for viral replication, and inhibiting its activity is a key strategy in antiviral therapy for chronic hepatitis B jkchemical.comwikipedia.org. The priming of HBV reverse transcription involves a tyrosine residue (Y63) on the HBV polymerase wikipedia.org.

Other research has explored the antiviral potential of L-tyrosine derivatives against different viruses, such as SARS-CoV-2 nih.govuni-freiburg.de. While these studies highlight the broader antiviral research involving tyrosine derivatives, the specific activity of this compound derivatives against HBV polymerase, as indicated by the research on N-[N-(3-trifluoromethylbenzoyl)-L-tyrosyl]-L-Phenylalaninol, represents a direct link to the outlined topic fishersci.ca.

This compound Conjugates as Diagnostic Probes

This compound has been utilized in the development of diagnostic probes, particularly through its conjugation with other molecules. These conjugates exploit the enzymatic cleavage of the this compound moiety by specific enzymes, allowing for the assessment of enzyme function.

N-Benzoyl-L-Tyrosyl-p-aminobenzoic acid in Pancreatic Function Assessment

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid (BT-PABA), also known as Bentiromide, is a conjugate of this compound and p-aminobenzoic acid (PABA) that has been used as a diagnostic probe for assessing exocrine pancreatic function github.io. This test, often referred to as the BT-PABA test or Bentiromide test, is a non-invasive method to evaluate the activity of pancreatic chymotrypsin (B1334515).

Upon oral administration, BT-PABA is specifically cleaved in the small intestine by pancreatic chymotrypsin, releasing PABA. The released PABA is then absorbed and excreted in the urine. The amount of PABA or its metabolites recovered in the urine or measured in the serum serves as an indirect indicator of pancreatic chymotrypsin activity and, thus, exocrine pancreatic function github.io.

Clinical studies have evaluated the diagnostic value of the BT-PABA test in various pancreatic disorders, including chronic pancreatitis and pancreatic carcinoma github.io. Studies have shown that urinary excretion of PABA is significantly reduced in patients with chronic pancreatitis and pancreatic carcinoma compared to control groups and patients with non-pancreatic gastrointestinal diseases github.io. For example, in one study, urinary excretion of PABA was significantly less in patients with chronic pancreatitis (n=12) and pancreatic carcinoma (n=10) than in controls and patients with non-pancreatic disease (p < 0.001) github.io. Another study reported that 86% of patients with chronic pancreatitis and 76% of patients with pancreatic carcinoma had significantly less PABA excretion in the urine compared to controls.

The serum concentration of PABA after BT-PABA administration has also been investigated as an index of pancreatic function github.io. Studies suggest that determining serum PABA concentration at specific time points, such as 120 minutes after administration, can be as valuable as measuring urinary PABA excretion for assessing pancreatic function github.io. In patients with chronic pancreatitis, the serum concentration curve of PABA was significantly flattened compared to control groups github.io.

The BT-PABA test has been considered a simple and useful screening test for detecting moderate to severe disturbances of pancreatic exocrine function. However, its sensitivity in detecting minimal to mild exocrine pancreatic insufficiency may be limited. Comparisons between the BT-PABA test and other pancreatic function tests, such as the secretin test, have been conducted to evaluate its diagnostic accuracy.

While the BT-PABA test provided a non-invasive approach to pancreatic function assessment, Bentiromide was later withdrawn from the market in some regions, including the United States and Canada.

Advanced Analytical and Computational Methodologies in N Benzoyl L Tyrosine Research

Spectroscopic Techniques for Kinetic and Structural Analysis

Spectroscopy provides a powerful, non-invasive window into the molecular world, enabling detailed analysis of both the static structure of N-Benzoyl-L-tyrosine derivatives and their dynamic behavior in chemical reactions.

UV-Visible spectroscopy is a fundamental technique for determining the kinetics of enzymatic reactions that utilize this compound derivatives as substrates. The principle of this application lies in monitoring the change in absorbance over time as the reaction proceeds. For instance, the hydrolysis of this compound thiobenzyl ester by proteases can be measured continuously in the presence of 5,5'-dithiobis(2-nitrobenzoic acid), which reacts with the released thiol product to generate a chromophore that absorbs light at a specific wavelength. researchgate.net This allows for a sensitive spectrophotometric assay to determine key kinetic parameters. researchgate.net

Similarly, the kinetics of the reaction between L-tyrosine and iodine has been successfully studied using UV-Vis spectrophotometry by monitoring the decrease in the absorbance of iodine at 350 nm. scialert.netdocsdrive.com Such studies reveal the reaction order with respect to each reactant and allow for the calculation of rate constants and activation energy. scialert.netdocsdrive.com The tyrosine chromophore itself exhibits absorption peaks in the UV region (around 193 nm, 224 nm, and 275 nm), which can be influenced by its molecular environment, providing another avenue for spectroscopic analysis. iosrjournals.org

Table 1: Kinetic Parameters for Protease-Catalyzed Hydrolysis of this compound Thiobenzyl Ester (BzTyrSBzl)

| Enzyme | Apparent Km (mM) | kcat (s⁻¹) |

|---|---|---|

| α-Chymotrypsin | 0.02 | 37 |

| Subtilisin BPN' | 7 | 126 |

Data sourced from a study on the use of BzTyrSBzl as a protease substrate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of this compound and its derivatives. arxiv.org Techniques such as 1H NMR and 13C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of specific functional groups. researchgate.net The analysis of chemical shifts, integration of signals, and spin-spin coupling patterns allows researchers to verify the successful synthesis of a target derivative and confirm its precise covalent structure. arxiv.orgresearchgate.net Publicly available databases provide reference NMR spectra for this compound, which serve as a benchmark for the characterization of new, related compounds. chemicalbook.com

Chromatographic and Electrophoretic Methods for Purity and Detection

Separation techniques are critical for isolating this compound from reaction mixtures and for assessing the purity of the final compound. They are also adapted to detect enzymatic activity in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its derivatives, such as its ethyl ester. jk-sci.comcuni.cz This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For quality control in research and commercial synthesis, HPLC is used to confirm the absence of starting materials and side products. A high degree of purity, often greater than or equal to 98%, is typically verified by the presence of a single major peak in the resulting chromatogram. jk-sci.comlaboratoriumdiscounter.nl HPLC methods have been developed and validated for the separation and quantification of L-tyrosine and its metabolites, demonstrating the robustness of this technique for analyzing related compounds. nih.gov

Table 2: Examples of Purity Assessment of this compound and Derivatives by HPLC

| Compound | Reported Purity |

|---|---|

| This compound | >98.0% |

| Benzoyl-L-tyrosine ethyl ester | ≥98% |

Data sourced from commercial product specifications. jk-sci.comlaboratoriumdiscounter.nl

This compound derivatives serve as effective substrates for detecting protease activity directly within polyacrylamide gels, a technique often referred to as zymography. nih.gov After proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the gel is treated to remove the detergent and allow the enzymes to renature. nih.govcapes.gov.br

The gel is then incubated in a solution containing a specific substrate, such as this compound p-nitroanilide (BTPNA) or this compound thiobenzyl ester. researchgate.netnih.govsigmaaldrich.com Proteases present in the gel cleave the substrate. The liberated product, such as p-nitroaniline, can then be diazotized and coupled to a dye like N-(1-naphthyl)-ethylenediamine to produce a distinct, visible activity band at the location of the protease. nih.gov This method allows for the sensitive detection and characterization of specific proteases, such as chymotrypsin (B1334515), based on their molecular weight. researchgate.netnih.gov

Biophysical Techniques for Interfacial and Microenvironment Studies

Advanced biophysical techniques are employed to study the behavior of this compound in specific microenvironments and its involvement in molecular interactions. These methods often leverage the intrinsic spectroscopic properties of the tyrosine residue. Techniques such as MicroScale Thermophoresis (MST) and nano-differential scanning fluorimetry (nanoDSF) can monitor the movement of molecules through temperature gradients or their thermal and chemical unfolding profiles. researchgate.net These studies are conducted by tracking changes in the intrinsic fluorescence of the tyrosine amino acid. This label-free approach allows for the quantification of molecular interactions and the assessment of protein stability, providing valuable insights into how this compound or related structures behave in simulated biological microenvironments, such as in the presence of detergents or within multidomain proteins. researchgate.net

Dynamic Light Scattering (DLS) for Reverse Micelle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique extensively used for determining the size distribution of small particles in suspension, making it a valuable tool for the characterization of reverse micelles. In the context of this compound research, DLS can be employed to analyze reverse micellar systems formed by this compound or its derivatives. These systems are of interest for their potential as nanocarriers or microreactors.

The core principle of DLS involves illuminating a sample with a laser beam and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are a direct result of the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The rate of these intensity fluctuations is mathematically processed using an autocorrelation function to determine the translational diffusion coefficient of the particles. Subsequently, the Stokes-Einstein equation is applied to calculate the hydrodynamic radius (R_h), which represents the effective size of the particle in solution, including any solvation layer.

Key parameters obtained from DLS analysis of reverse micelles include:

Hydrodynamic Radius (R_h): This provides information about the size of the reverse micelles. The size of reverse micelles is often influenced by the water-to-surfactant molar ratio (W₀), with an increase in W₀ generally leading to a larger micellar size.

Polydispersity Index (PDI): The PDI is a measure of the width of the particle size distribution. A lower PDI value (typically < 0.2) indicates a monodisperse or narrowly distributed population of micelles, which is often desirable for controlled applications.

Aggregation Number (N_agg): While not directly measured by DLS, the determined size of the reverse micelles can be used in conjunction with geometric models to estimate the number of surfactant molecules (this compound in this case) that aggregate to form a single micelle.

A hypothetical DLS study on this compound reverse micelles could involve preparing solutions with varying W₀ values and measuring the resulting micellar sizes and polydispersity. The data could be presented in a table similar to the one below.

Table 1: Hypothetical DLS Data for this compound Reverse Micelles

| Sample ID | Water-to-Surfactant Molar Ratio (W₀) | Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| RM-1 | 5 | 4.2 | 0.15 |

| RM-2 | 10 | 8.5 | 0.18 |

| RM-3 | 15 | 12.8 | 0.21 |

This data would illustrate the direct relationship between the amount of solubilized water and the size of the reverse micelles formed by this compound.

In Silico Approaches for Molecular Design and Mechanism Prediction

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at a molecular level. In the study of this compound and its derivatives, molecular docking can elucidate their binding modes to specific biological targets, thereby providing insights into their potential therapeutic activities.

One area of investigation for this compound derivatives has been their potential as antidiabetic agents through the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism. Molecular docking studies have been performed on a series of N-(2-benzoylphenyl)-L-tyrosine derivatives to understand their interaction with the PPAR-γ ligand-binding domain.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the receptor (e.g., PPAR-γ) and the ligand (this compound derivative) are obtained, often from crystallographic data or generated through homology modeling.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly. The top-ranked poses represent the most likely binding modes.

Key findings from such simulations often reveal specific amino acid residues within the receptor's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For instance, the benzoyl and tyrosine moieties of the ligand might engage in specific hydrophobic and hydrogen bonding interactions with key residues in the PPAR-γ binding pocket, contributing to its agonistic activity.

Table 2: Example of Molecular Docking Results for an this compound Derivative with PPAR-γ

| Ligand | Receptor | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| N-(2-benzoylphenyl)-L-tyrosine | PPAR-γ | His323, Tyr473, Ser289 | Hydrogen Bonding | -9.5 |

These computational predictions can guide the rational design of more potent and selective this compound derivatives by suggesting modifications that enhance favorable interactions with the target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

In the context of this compound research, 3D-QSAR studies have been conducted on a series of N-(2-benzoylphenyl)-L-tyrosine derivatives to understand the structural requirements for their PPAR-γ agonist activity. nih.gov These studies involve aligning the molecules and then using statistical methods, such as Partial Least Squares (PLS), to correlate variations in 3D molecular fields (e.g., steric and electrostatic) with changes in biological activity. nih.gov

The general workflow for a QSAR study includes:

Data Set Preparation: A series of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields).

Model Development: A statistical method is used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and prediction on an external test set of compounds.

A 3D-QSAR study on N-(2-benzoylphenyl)-L-tyrosines as PPAR-γ agonists identified key structural features that influence their activity. nih.gov The resulting models, often visualized as contour maps, can highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky substituent at a particular position on the benzoyl ring enhances activity, while an electronegative group in another region is detrimental. These insights are invaluable for the rational design of new this compound derivatives with improved therapeutic potential. nih.gov

Table 3: Key Parameters in a Hypothetical 3D-QSAR Model for this compound Derivatives

| QSAR Model Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated R²) | > 0.5 | Good internal predictive ability of the model. |

| r² (Non-cross-validated R²) | > 0.6 | Good correlation between descriptors and activity. |

| Steric Field Contribution | 55% | Indicates that the size and shape of substituents are major determinants of activity. |

Future Research Directions and Emerging Paradigms

Development of N-Benzoyl-L-Tyrosine-Based Biocatalysts for Sustainable Synthesis

Biocatalysis, utilizing enzymes or whole cells to mediate chemical transformations, is a cornerstone of sustainable chemistry, offering advantages such as high specificity, efficiency under mild conditions, and reduced waste generation compared to traditional chemical synthesis. nih.govunibe.ch this compound and its derivatives are being investigated for their potential in developing novel biocatalysts or as substrates in biocatalytic processes.

One area of focus is the enzymatic hydrolysis of this compound ethyl ester (BTEE), which yields this compound and ethanol (B145695), catalyzed by enzymes such as α-chymotrypsin and benzoyl-L-tyrosine ethyl ester hydrolase. researchgate.netdiva-portal.orgnih.govontosight.ai This reaction serves as a model for understanding the enzymatic cleavage of similar ester linkages and highlights the potential for using this compound derivatives as substrates in biocatalytic cascades. Research is exploring the immobilization of enzymes like α-chymotrypsin in microreactors to enhance the efficiency and sustainability of such hydrolysis reactions. researchgate.net

Furthermore, the broader field of biocatalytic synthesis of N-acyl-L-amino acids, which includes compounds like this compound, is actively seeking greener routes to replace traditional chemical methods that often involve hazardous chemicals and generate significant waste. nih.gov While the direct biocatalytic synthesis of this compound is not explicitly detailed in the search results, the focus on developing biocatalytic approaches for related N-acyl-L-amino acids suggests a future direction for this compound as well. This could involve identifying or engineering enzymes capable of catalyzing the N-benzoylation of L-tyrosine or utilizing multi-enzymatic cascades for its sustainable production. The potential exists to integrate biocatalysis into computer-aided synthesis planning to identify more efficient and sustainable routes for synthesizing compounds like this compound and its analogs. unibe.ch

Rational Design of Highly Selective Enzyme Modulators for Targeted Therapeutic Research

This compound and its derivatives have shown activity as enzyme modulators, particularly as inhibitors of proteases like chymotrypsin (B1334515). diva-portal.orgnih.govontosight.ai This established interaction provides a foundation for the rational design of more highly selective enzyme modulators for targeted therapeutic research.

Chymotrypsin, a serine protease, is involved in protein digestion and has been a subject of study using this compound ethyl ester as a substrate to measure its activity and investigate inhibitors. diva-portal.orgontosight.aisigmaaldrich.com Research has explored the inhibitory effects of various compounds, including aprotinin, on α-chymotrypsin activity, utilizing this compound ethyl ester hydrolysis as an assay. diva-portal.org The study of such interactions provides insights into the structural features required for effective enzyme inhibition.

Beyond chymotrypsin, the broader class of tyrosine kinases, enzymes that phosphorylate tyrosine residues and play crucial roles in cell signaling, are significant targets in therapeutic research, particularly in the context of hyperproliferative disorders like cancer. researchgate.netgoogle.com While this compound itself is an N-protected amino acid and not a tyrosine kinase inhibitor, the study of tyrosine derivatives and analogs as enzyme modulators is an active area. For instance, research is focused on developing novel BCR-ABL tyrosine kinase inhibitors to overcome drug resistance in certain leukemias. researchgate.net The principles learned from studying the modulation of enzymes like chymotrypsin by this compound derivatives could potentially inform the design of modulators for other enzymes, including tyrosine kinases, by understanding the structural requirements for binding and inhibition. The development of enzyme modulators is a key area in the treatment of various diseases. google.com

Integration of this compound Derivatives into Advanced Functional Materials

The chemical structure of this compound, containing both an amino acid backbone and an aromatic moiety, suggests potential for its integration into advanced functional materials. While specific examples of this compound being directly incorporated into functional materials were not extensively detailed in the search results, the broader use of amino acid derivatives and peptides in material science provides a relevant context.

Amino acids and peptides are being utilized in the synthesis of novel drug candidates and have roles in various biological and material applications. mdpi.com The ability to synthesize derivatives of this compound, such as hydrazides, highlights the chemical versatility of the compound for creating new molecular architectures. mdpi.comnih.gov These derivatives could potentially be building blocks for polymers, hydrogels, or self-assembling structures with tailored properties for applications ranging from drug delivery to biomaterials.

Furthermore, the incorporation of non-canonical amino acids, including tyrosine analogs, into proteins through genetic code engineering is an emerging field. researchgate.net This allows for the creation of proteins with novel spectroscopic, conformational, and functional properties, potentially enhancing protein stability or enzymatic activity. researchgate.net While this research focuses on incorporating modified tyrosine residues into proteins, it underscores the potential for utilizing tyrosine derivatives, including potentially this compound analogs, to engineer materials with advanced functionalities at the molecular level.

Exploration of Novel Biological Targets and Pathophysiological Roles for this compound Analogs

The exploration of novel biological targets and pathophysiological roles for this compound analogs is an important direction for future research. While this compound is known as a substrate for certain enzymes, its potential interactions with other biological molecules and its roles in physiological or pathological processes are areas ripe for investigation.

Tyrosine and its analogs are involved in various biological processes, including melanin (B1238610) synthesis, catalyzed by tyrosinase. nih.govnih.govmdpi.com Tyrosinase inhibitors have potential applications in addressing issues related to melanin overproduction. nih.gov Some studies have investigated benzoyl and cinnamoyl derivatives for their tyrosinase inhibitory activity, suggesting that this compound analogs could be explored in this context. nih.gov

Beyond enzymatic interactions, amino acids, peptides, and their analogs can influence biological pathways and have been investigated for their effects on processes like melanin synthesis. nih.gov L-tyrosine and L-DOPA, for example, can act as substrates and modulators of tyrosinase and may play a role in stimulating melanin synthesis. nih.gov This suggests that this compound analogs, with their modified structure compared to native tyrosine, could exhibit different or novel biological activities and interact with previously uncharacterized targets.

Future research could involve high-throughput screening of this compound analog libraries against a wide range of biological targets, including receptors, transporters, and enzymes, to identify new interactions. Furthermore, investigating the effects of these analogs in cellular and in vivo models could reveal novel pathophysiological roles and potential therapeutic applications beyond their known enzymatic interactions.

Q & A

Q. How is N-Benzoyl-L-tyrosine ethyl ester (BTEE) utilized in enzymatic assays for chymotrypsin activity?

BTEE serves as a chymotrypsin-specific substrate resistant to trypsin. The assay involves monitoring hydrolysis kinetics at 256 nm using UV-Vis spectroscopy. Prepare a reaction mix containing 38 mM Tris buffer (pH 7.8), 0.55 mM BTEE, 30% methanol, and 53 mM CaCl₂. Measure absorbance changes over 4 minutes at 20°C. Quench reactions with 1 M Na₂CO₃ to stabilize products. Validate activity by comparing hydrolysis rates against controls .

Q. What are the solubility characteristics of this compound in aqueous systems?

this compound has limited aqueous solubility (3.68 g/L at 25.1°C) due to its hydrophobic benzoyl group. For experimental use, dissolve in polar organic solvents like methanol or DMSO, followed by dilution in buffered solutions. Pre-warm solvents to 60°C to enhance dissolution. Confirm solubility empirically via turbidity assays or HPLC .

Q. What methods are recommended for synthesizing this compound derivatives?

A common approach involves benzoylation of L-tyrosine using benzoyl chloride in alkaline conditions. Protect the amino group with tert-butoxycarbonyl (Boc) before reaction. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via NMR and mass spectrometry. Alternative routes include enzymatic acylation for enantioselective synthesis .

Advanced Research Questions

Q. How can researchers address contradictions in kinetic data when using BTEE for chymotrypsin assays?

Discrepancies may arise from substrate impurities, improper methanol concentration (affects enzyme stability), or calcium ion depletion. Validate BTEE purity via TLC or HPLC. Standardize methanol content (30% v/v) and replenish CaCl₂ in each assay. Use internal standards (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) to cross-validate activity measurements .

Q. What strategies improve the stability of this compound in biocomposite systems like MOF-enzyme hybrids?

Encapsulate α-chymotrypsin in zeolitic imidazolate frameworks (ZIF-8) to enhance thermal stability. Use BTEE as a substrate to assess retained activity post-encapsulation. Optimize MOF synthesis parameters (e.g., pH, ligand ratio) to prevent enzyme denaturation. Monitor activity via continuous absorbance measurements at 256 nm .

Q. How can researchers optimize chromatographic separation of this compound from complex biological matrices?

Employ reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). Gradient elution (20–80% acetonitrile over 20 minutes) enhances resolution. For mass spectrometry compatibility, substitute TFA with formic acid. Validate recovery rates using spiked samples and isotopic labeling .

Methodological Considerations

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

Perform elemental analysis (C, H, N) to verify stoichiometry. Use FT-IR to confirm benzoyl group incorporation (C=O stretch at ~1650 cm⁻¹). Assess enantiomeric purity via chiral HPLC or polarimetry. Maintain synthesis logs with reaction parameters (temperature, pH, solvent ratios) for reproducibility .

Q. How should this compound ethyl ester be stored to prevent degradation?

Store BTEE at 0–6°C in airtight, light-protected containers. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Monitor for hydrolysis by TLC (silica gel, chloroform/methanol 9:1). For long-term storage, aliquot under nitrogen and freeze at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.